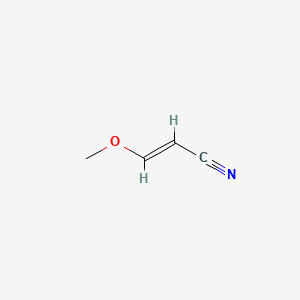

3-Methoxyacrylonitrile

描述

3-Methoxyacrylonitrile, with the chemical formula C4H5NO and CAS registry number 60838-50-8, is a versatile compound known for its applications in various chemical processes. This colorless liquid, also referred to as Methacrylonitrile methyl ether, is characterized by its methoxy and acrylonitrile functional groups . It is commonly used as a monomer in the production of polymers, such as poly (methyl methacrylate) (PMMA), which find applications in various industries including automotive, construction, and electronics . Additionally, this compound is used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxyacrylonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methylhydrazine with this compound in a toluene/acetic acid mixture under microwave irradiation at 120°C . This method is efficient and yields the desired product in a relatively short time.

Industrial Production Methods

In industrial settings, this compound is produced through the reaction of methanol with acrylonitrile in the presence of a catalyst. This process involves the addition of methanol to acrylonitrile, resulting in the formation of this compound. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

3-Methoxyacrylonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted acrylonitriles.

科学研究应用

Synthesis Applications

1. Organic Synthesis:

3-Methoxyacrylonitrile serves as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. A notable application is in the Suzuki-Miyaura cross-coupling reaction, where it has been used effectively to synthesize MK2 inhibitors. In one study, it was reacted under microwave irradiation conditions with 3-aminopyrazole to yield high-purity products efficiently .

2. Polymerization:

The compound has been studied for its polymerization properties. Research indicates that this compound can undergo various polymerization processes, including free radical and anionic polymerizations. Its copolymerization with other acrylates enhances the properties of the resulting polymers, making them suitable for applications in coatings and adhesives .

Environmental Applications

1. Atmospheric Chemistry:

Recent studies have investigated the atmospheric degradation of compounds like this compound. The photochemical behavior of this compound has implications for air quality and environmental health. It is noted that the degradation pathways involve reactions with hydroxyl radicals, leading to the formation of potentially harmful byproducts . Understanding these pathways is crucial for assessing the environmental impact of emissions containing this compound.

2. Photochemical Studies:

The electronic absorption spectra of this compound have been modeled to predict its behavior under solar radiation. These studies help elucidate how this compound may participate in photochemical reactions that affect atmospheric composition .

Case Studies

作用机制

The mechanism of action of 3-Methoxyacrylonitrile involves its interaction with various molecular targets and pathways. The methoxy and acrylonitrile functional groups allow it to participate in various chemical reactions, leading to the formation of different products. These reactions can involve nucleophilic addition, substitution, and polymerization, depending on the conditions and reagents used .

相似化合物的比较

Similar Compounds

Acrylonitrile: Similar in structure but lacks the methoxy group.

Methacrylonitrile: Similar in structure but has a different substitution pattern.

3-Aminoacrylonitrile: Similar in structure but has an amino group instead of a methoxy group.

Uniqueness

3-Methoxyacrylonitrile is unique due to its combination of methoxy and acrylonitrile functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness allows it to be used in a variety of applications, from polymer production to pharmaceutical synthesis .

生物活性

3-Methoxyacrylonitrile (CHNO) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a nitrile functional group, contributing to its reactivity. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study reported the synthesis of this compound via a reaction involving potassium carbonate and tetrabutylammonium bromide .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Cytotoxic Effects

this compound has also been studied for its cytotoxic effects on cancer cell lines. In particular, it has demonstrated the ability to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy. The compound's cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases . This activity is particularly relevant in conditions characterized by chronic inflammation.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

- Modulation of Signaling Pathways: It has been suggested that this compound impacts various signaling pathways associated with inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells while potentially sparing normal cells under certain conditions.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different biological systems:

- Study on Cancer Cell Lines: A notable study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound resulted in significant reductions in cell viability, with IC values around 25 µM after 48 hours of exposure .

- Antibacterial Activity Assessment: Another research project focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

常见问题

Q. Basic Synthesis and Purification

Q: What methodologies are recommended for synthesizing 3-methoxyacrylonitrile with high purity, and how can intermediates be stabilized during the process? A: A common approach involves the reaction of ethyl 3-methyl-2-benzofurancarboxylate with acetonitrile in the presence of NaH, followed by treatment with carbon disulfide and methyl iodide to form the acrylonitrile derivative . Stabilization of intermediates like the acrylonitrile potassium salt (e.g., intermediate 4 in ) requires inert atmospheres (N₂/Ar) and low-temperature conditions (−20°C to 0°C) to prevent hydrolysis or oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts like unreacted methyl iodide.

Q. Physicochemical Property Determination

Q: How can researchers accurately measure the vapor pressure and boiling point of this compound given its sensitivity to decomposition? A: Dynamic vapor pressure measurements using a gas saturation method under controlled temperatures (e.g., 20–50°C) minimize thermal degradation. Boiling point determination via microdistillation under reduced pressure (e.g., 76.1°C at 760 mmHg) is recommended to avoid polymerization . Differential scanning calorimetry (DSC) can corroborate thermal stability thresholds, with decomposition observed above 178°C .

Q. Stereoisomer Separation and Characterization

Q: What analytical techniques are effective for distinguishing between cis- and trans-3-methoxyacrylonitrile isomers? A: High-resolution gas chromatography (GC) with a chiral stationary phase (e.g., β-cyclodextrin) can separate isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, identifies spatial proximity of the methoxy and nitrile groups. For example, trans-isomers show NOE correlations between the methoxy protons and the β-vinyl proton, while cis-isomers lack this interaction .

Q. Advanced Spectroscopic Analysis

Q: How do the vacuum-ultraviolet (VUV) absorption spectra of this compound compare with theoretical predictions, and what insights do they provide about its electronic structure? A: Synchrotron-based Fourier-transform VUV spectroscopy (5.27–12.59 eV) reveals broad valence transitions attributed to the π→π* and σ→σ* excitations in the nitrile and methoxy groups. DFT-MRCI/aug-cc-pVTZ calculations predict vertical transition energies within 0.3 eV of experimental values, highlighting the role of the conjugated π-system in stabilizing excited states . The absence of Rydberg series near the ionization limit (≈10.5 eV) suggests geometric distortion in the cationic state due to methyl group rotation .

Q. Mechanistic Insights in Cycloaddition Reactions

Q: How does this compound participate in SNCl₄-mediated [4+2] cycloadditions, and what factors influence its reactivity? A: In SNCl₄-catalyzed reactions, this compound acts as a dienophile, forming vinylogous formamides via electron-deficient nitrile group activation. Yield optimization (e.g., 35% for product 3g in ) depends on solvent polarity (acetonitrile/water mixtures enhance electrophilicity) and microwave irradiation (110°C, 30 min), which accelerates kinetics while minimizing side reactions .

Q. Data Contradictions in Synthetic Yield

Q: How can researchers resolve discrepancies in reported yields of this compound derivatives across studies? A: Variability in yields (e.g., 35% in vs. higher yields in other protocols) often stems from differences in catalytic systems (Pd(OAc)₂ vs. CuI) or workup conditions. Systematic parameter screening—such as solvent polarity (MeCN vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time—can identify optimal conditions. Kinetic studies (e.g., in situ FTIR monitoring) may reveal intermediate degradation pathways .

Q. Computational Modeling of Reactivity

Q: What computational strategies predict the regioselectivity of this compound in nucleophilic additions? A: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. The nitrile carbon (LUMO = −1.8 eV) is more reactive than the methoxy oxygen (LUMO = −0.9 eV), favoring nucleophilic attack at the β-position. Solvent effects (PCM model) further refine predictions, with polar aprotic solvents stabilizing transition states .

Q. Safety and Handling Protocols

Q: What are the critical safety measures for handling this compound in laboratory settings? A: Due to its toxicity (Harmful Xn; R20/21/22) and volatility (vapor pressure = 1.01 mmHg at 25°C), use NIOSH-approved respirators (N95 or higher), nitrile gloves, and fume hoods with ≥100 fpm airflow. Storage under nitrogen at −20°C prevents polymerization. Spills require neutralization with 10% NaHCO₃ followed by adsorption with vermiculite .

Q. Application in Antimicrobial Agent Synthesis

Q: How is this compound utilized in synthesizing antimicrobial benzofuran derivatives? A: It serves as a precursor in Knoevenagel condensations with substituted benzaldehydes to form α,β-unsaturated nitriles, which are cyclized into benzofuran cores. Subsequent functionalization (e.g., sulfidation or amination) enhances bioactivity. For example, compound 5 in showed MIC values of 8 µg/mL against S. aureus via disruption of bacterial cell membranes .

Q. Comparative Analysis with Structural Analogues

Q: How do the photochemical properties of this compound differ from acrylonitrile and methyl vinyl ether? A: The methoxy group in this compound red-shifts its UV absorption (λₘₐₓ ≈ 210 nm) compared to acrylonitrile (λₘₐₓ ≈ 190 nm) due to enhanced conjugation. Unlike methyl vinyl ether, this compound lacks Rydberg transitions near the ionization limit, as its cationic geometry involves significant methyl rotation, altering electronic density .

属性

IUPAC Name |

(E)-3-methoxyprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCRTSDORDQHRO-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。